N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
Description
N1-(4-Fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 4-fluorobenzyl group at the N1 position and a 2-methoxy-5-methylphenyl group at the N2 position. Oxalamides are a class of compounds with diverse biological activities, including antiviral, anticancer, and enzyme inhibitory properties. The fluorine atom in the benzyl group may enhance metabolic stability and binding affinity due to its electronegativity and small size, while the methoxy and methyl groups on the phenyl ring could influence lipophilicity and steric interactions in biological systems .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-11-3-8-15(23-2)14(9-11)20-17(22)16(21)19-10-12-4-6-13(18)7-5-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKOWVZBBXADAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 2-methoxy-5-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process. The use of automated purification systems can further streamline the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with cellular receptors, triggering a cascade of biochemical events that lead to its observed effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
The structural and functional properties of N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can be contextualized by comparing it to analogous compounds reported in the literature. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Selected Oxalamides
Key Comparative Insights
Substituent Effects on Bioactivity: The 4-fluorobenzyl group in the target compound contrasts with 4-methoxyphenethyl in Compound 17 and 2,4-dimethoxybenzyl in No. 1768 . Fluorine’s electron-withdrawing nature may improve resistance to oxidative metabolism compared to methoxy groups, which are prone to demethylation.
The target compound’s fluorine substituent may further slow degradation, as seen in fluorinated analogs like 1c (), which show intact trifluoromethyl groups in metabolic studies .
Synthetic Feasibility :
- Yields for oxalamides vary widely (e.g., 35% for Compound 17 vs. 86% for Compound 10 ). The target compound’s synthesis would require optimization to balance steric hindrance from its substituents.
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by a fluorobenzyl group and a methoxy-methylphenyl group linked through an oxalamide backbone. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and stability, potentially affecting its biological activity.
This compound interacts with various biological targets, primarily enzymes and receptors. The exact mechanism involves:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to various biological effects.
- Receptor Modulation : It may also interact with cellular receptors, triggering signaling cascades that influence cellular functions.
Antitumor Activity
Recent studies have explored the antitumor properties of related oxalamide compounds. For instance, compounds similar to this compound were tested against various cancer cell lines, including:
- MCF-7 (breast cancer)
- T47D (breast cancer)
- K562 (leukemia)
These studies utilized cell viability assays such as MTT to evaluate the cytotoxic effects. While specific data on this compound is limited, related compounds exhibited significant growth inhibition with IC50 values ranging from 1.42 μM to 2.92 μM against T47D cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| N1-(4-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | Chlorine instead of fluorine | Similar potential but varies in potency |
| N1-(4-bromobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | Bromine instead of fluorine | Potentially lower lipophilicity |
| N1-(4-methylbenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | Methyl group instead of fluorine | Reduced stability and reactivity |
The fluorine atom in this compound is believed to enhance both its chemical reactivity and biological activity compared to its halogen-substituted analogs.
Case Studies and Research Findings
A variety of studies have focused on the synthesis and biological evaluation of oxalamides. For instance, research has demonstrated that modifications in the oxalamide structure can lead to varying degrees of biological activity, particularly in cancer treatment contexts. These findings underscore the importance of structural optimization in developing effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
